5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

Description

Structural Overview of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

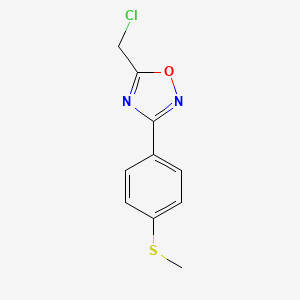

The molecular structure of this compound incorporates several key structural features that contribute to its unique chemical properties and potential biological activities. The compound possesses the molecular formula C₁₀H₉ClN₂OS and a molecular weight of 240.71 grams per mole, with the Chemical Abstracts Service registry number 845887-08-3. The molecular architecture features a central 1,2,4-oxadiazole ring system substituted at the 3-position with a 4-(methylthio)phenyl group and at the 5-position with a chloromethyl group. This specific substitution pattern creates a compound with distinct electronic and steric properties that influence its reactivity and potential interactions with biological targets.

The structural analysis reveals that the chloromethyl substituent at the 5-position of the oxadiazole ring serves as a reactive electrophilic center capable of participating in nucleophilic substitution reactions. This functional group enhances the compound's potential for chemical modification and derivatization, making it a valuable synthetic intermediate for the preparation of more complex molecular structures. The methylthio group attached to the para position of the phenyl ring at the 3-position contributes electron-donating properties while providing a site for potential oxidative transformations to sulfoxide or sulfone derivatives.

Table 1: Fundamental Chemical Properties of this compound

The compound's three-dimensional molecular geometry places the phenyl ring in a position that allows for potential π-π stacking interactions and aromatic interactions with biological targets. The oxadiazole ring system maintains planarity, which is crucial for its ability to serve as a bioisosteric replacement for other planar functional groups commonly found in pharmaceutical compounds. The chloromethyl group extends from the oxadiazole ring in a manner that provides accessibility for nucleophilic attack while maintaining appropriate spatial separation from other functional groups to minimize intramolecular interactions that could compromise reactivity.

The electronic structure of this compound demonstrates the characteristic electron-deficient nature of the oxadiazole ring, which contributes to its stability and resistance to nucleophilic attack at the ring carbons. The electron-withdrawing effect of the oxadiazole system is partially offset by the electron-donating methylthio substituent on the phenyl ring, creating a balanced electronic environment that influences the compound's reactivity patterns and potential biological activities. This electronic balance is particularly important for optimizing interactions with biological targets while maintaining chemical stability under physiological conditions.

Table 2: Structural Features and Functional Group Analysis

| Structural Component | Position | Electronic Effect | Chemical Reactivity |

|---|---|---|---|

| 1,2,4-Oxadiazole Ring | Core Structure | Electron-withdrawing | Stable, aromatic character |

| Chloromethyl Group | 5-position | Electrophilic | Nucleophilic substitution |

| 4-(Methylthio)phenyl Group | 3-position | Electron-donating | Oxidation potential |

| Methylthio Substituent | Para-position of phenyl | Electron-donating | Sulfur oxidation |

Historical Context of Oxadiazole-Based Heterocycles in Organic Chemistry

The historical development of oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of 1,2,4-oxadiazoles, initially designating these compounds as furo[ab1]diazoles or azoximes. This groundbreaking discovery marked the beginning of a new chapter in heterocyclic chemistry, although the significance of these compounds would not be fully appreciated until several decades later. The initial synthetic approach developed by Tiemann and Krüger involved the reaction of amidoximes with acyl chlorides, establishing the fundamental synthetic methodology that continues to serve as a cornerstone for oxadiazole synthesis in contemporary organic chemistry.

The period following the initial discovery was characterized by limited interest in oxadiazole chemistry, with significant developments not emerging until the 1940s when researchers began systematic investigations into the biological activities of these heterocyclic compounds. The 1960s marked a pivotal moment in oxadiazole research with the introduction of Oxolamine, the first commercial pharmaceutical containing a 1,2,4-oxadiazole ring system, which was developed as a cough suppressant and demonstrated the therapeutic potential of this heterocyclic scaffold. This milestone achievement catalyzed increased research interest in oxadiazole derivatives and their potential applications in medicinal chemistry.

The evolution of synthetic methodologies for 1,2,4-oxadiazoles has undergone significant refinement since the original Tiemann-Krüger approach. Contemporary synthetic strategies primarily rely on two complementary routes: the 1,3-dipolar cycloaddition of nitriles to nitrile oxides, and the heterocyclization of amidoxime derivatives with various carboxylic acid derivatives. These methodologies offer complementary regioselectivity, allowing chemists to access different substitution patterns depending on the specific synthetic requirements. The amidoxime route typically places the nitrile-derived substituent at the 3-position of the resulting oxadiazole, while the 1,3-dipolar cycloaddition approach positions this substituent at the 5-position.

Table 3: Timeline of Key Developments in 1,2,4-Oxadiazole Chemistry

| Year | Milestone | Researchers | Significance |

|---|---|---|---|

| 1884 | First synthesis of 1,2,4-oxadiazoles | Tiemann and Krüger | Established fundamental synthetic methodology |

| 1940s | Initial biological activity studies | Various researchers | Recognition of therapeutic potential |

| 1960s | Introduction of Oxolamine | Pharmaceutical industry | First commercial oxadiazole-based drug |

| 1980s-1990s | Advanced synthetic methodologies | Multiple research groups | Improved yields and reaction conditions |

| 2000s-Present | Modern applications in drug discovery | Medicinal chemistry community | Diverse therapeutic applications |

The modern era of oxadiazole research has been characterized by the development of increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships within this heterocyclic family. Researchers have employed various catalysts, coupling reagents, and reaction conditions to optimize yields and selectivity in oxadiazole synthesis. The introduction of microwave-assisted synthesis and ultrasonic irradiation has provided greener alternatives to traditional heating methods, while continuous flow chemistry has enabled the scale-up of oxadiazole synthesis for industrial applications.

The recognition of 1,2,4-oxadiazoles as privileged scaffolds in medicinal chemistry has driven extensive research into their biological activities and therapeutic applications. Contemporary investigations have revealed that oxadiazole derivatives exhibit activity against a wide range of biological targets, including various enzymes, receptors, and cellular processes. The bioisosteric properties of the oxadiazole ring have made it particularly valuable as a replacement for metabolically labile functional groups such as esters and amides, addressing common pharmacokinetic challenges in drug development. This bioisosteric equivalence, combined with the heterocycle's excellent stability and bioavailability characteristics, has established 1,2,4-oxadiazoles as essential components of the medicinal chemist's toolkit for drug design and optimization.

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKULKXAUPCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649656 | |

| Record name | 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845887-08-3 | |

| Record name | 5-(Chloromethyl)-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Setup

- Key starting material: 4-(methylthio)benzohydrazide

- Reagent: Chloroacetyl chloride

- Base: Triethylamine (Et3N)

- Solvent: Dichloromethane (DCM)

- Temperature: Initial cooling to 0 °C, then ambient temperature for reaction

Stepwise Synthesis

Formation of Hydrazone Intermediate:

The 4-(methylthio)benzohydrazide is dissolved in DCM and treated with triethylamine. Chloroacetyl chloride is added dropwise at 0 °C to this mixture. This step leads to the formation of an intermediate hydrazone through nucleophilic attack of the hydrazide on the acid chloride.Cyclization to Oxadiazole:

Without isolating the intermediate, triphenylphosphine, carbon tetrachloride, and additional triethylamine are added to the reaction mixture. The mixture is then heated to reflux for approximately 12 hours to induce cyclization, forming the 1,2,4-oxadiazole ring with the chloromethyl substituent at position 5 and the 4-(methylthio)phenyl group at position 3.Workup and Purification:

After cooling, the reaction mixture is poured into water and extracted with DCM. The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the target compound in good yield.

Reaction Conditions and Yields

The overall isolated yield for similar 2-aryl-5-(chloromethyl)-1,3,4-oxadiazole derivatives ranges from 70% to 87%, indicating the robustness of this synthetic protocol.

Mechanistic Insights

- The initial reaction between the hydrazide and chloroacetyl chloride forms a hydrazone intermediate.

- Triphenylphosphine and carbon tetrachloride facilitate the cyclization via activation of the carbonyl group and subsequent nucleophilic attack by the hydrazone nitrogen, closing the oxadiazole ring.

- Triethylamine acts as a base to neutralize the generated HCl and drive the reaction forward.

Analytical Characterization Supporting Synthesis

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of characteristic signals for the chloromethyl group (singlet around 4.7 ppm) and aromatic protons of the methylthio-substituted phenyl ring.

- Mass Spectrometry (MS): Electron ionization mass spectrometry shows molecular ion peaks consistent with the expected molecular weight of the compound.

- Melting Point: The purified compound exhibits melting points consistent with literature values for similar oxadiazole derivatives, confirming purity and identity.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | 4-(methylthio)benzohydrazide |

| Key Reagent | Chloroacetyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C (addition), then room temperature, reflux during cyclization |

| Reaction Time | 4 hours (hydrazone formation), 12 hours (cyclization) |

| Workup | Extraction with DCM, drying over MgSO4, column chromatography |

| Yield Range | 70-87% isolated yield |

| Analytical Confirmation | ^1H NMR, ^13C NMR, MS, melting point |

This preparation method is well-established and provides a reliable route to synthesize 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole with good yield and purity. The use of chloroacetyl chloride and triethylamine in DCM, followed by cyclization with triphenylphosphine and carbon tetrachloride, represents the core of this synthetic approach.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols can be used under mild conditions to replace the chlorine atom in the chloromethyl group.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylthio group.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed to reduce the oxadiazole ring.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, amines, or thioethers can be formed.

Oxidation Products: Sulfoxides or sulfones are the major products formed from the oxidation of the methylthio group.

Reduction Products: Amines or other reduced derivatives are formed from the reduction of the oxadiazole ring.

Scientific Research Applications

Nematicidal Activity

Recent studies have highlighted the nematicidal properties of oxadiazole derivatives. A notable case involves the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, which exhibited significant nematocidal activity against Bursaphelenchus xylophilus, a plant-parasitic nematode. This compound's efficacy was found to surpass that of established nematicides like avermectin and fosthiazate, demonstrating its potential as a new agricultural pesticide .

Table 1: Nematicidal Efficacy of Oxadiazole Derivatives

The mode of action for this compound involves interaction with acetylcholine receptors in nematodes, indicating a specific target that could lead to the development of more effective nematicides .

Antimicrobial Activity

Another significant application of 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is its potential as an antimicrobial agent. Research has indicated that oxadiazole derivatives can exhibit antimicrobial properties against various bacterial strains. The chloromethyl group enhances the reactivity of the molecule, making it a candidate for further modifications aimed at improving its activity.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| Other Oxadiazoles | Various strains | Varies widely |

Synthetic Applications

The synthesis of this compound has been explored using various methodologies that highlight its versatility as a chemical intermediate in organic synthesis. The compound can serve as a precursor for synthesizing other functionalized oxadiazoles.

Table 3: Synthesis Conditions for Oxadiazole Derivatives

| Synthesis Methodology | Yield (%) | Reaction Conditions |

|---|---|---|

| Reaction with KCN | 66% | DCM at room temperature |

| Reaction with amines | 45% | DMF at varying temperatures |

These methods indicate that the compound can be synthesized efficiently under appropriate conditions, making it accessible for further research and application.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The presence of the chloromethyl and methylthio groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

The 1,2,4-oxadiazole scaffold is highly versatile, with substituents at position 3 significantly influencing physicochemical properties and applications. Below is a comparative analysis of key analogues:

Key Observations :

Electronic Effects :

- Electron-Withdrawing Groups (e.g., -CF₃) : The trifluoromethyl group in compounds 11 and 844498-80-2 enhances oxidative stability and polar interactions, as evidenced by higher Rf values .

- Electron-Donating Groups (e.g., -SMe) : The methylthio group in the target compound balances lipophilicity and reactivity, making it suitable for further functionalization .

Synthetic Efficiency :

- The phenyl-substituted derivative (6a) achieves an 80% yield under mild conditions, indicating steric and electronic advantages of simple aryl groups .

- Trifluoromethyl-substituted analogues (e.g., 11) show lower yields (48%), likely due to challenges in introducing -CF₃ groups .

Biological Relevance :

Physicochemical Properties

Table 2: Physical Properties Comparison

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Polarity (Rf) | Molecular Formula |

|---|---|---|---|---|

| Target Compound (229343-09-3) | 272.9 ± 50.0 | 1.341 ± 0.06 | N/A | C₅H₇ClN₂OS |

| 3-(4-CF₃-phenyl) (11) | N/A | N/A | 0.75 | C₉H₅ClF₃N₂O |

| 3-Phenyl (6a) | N/A | N/A | N/A | C₉H₇ClN₂O |

- Polarity : The trifluoromethyl-substituted compound (11) exhibits higher polarity (Rf = 0.75 in hexane/ethyl acetate 1:1) due to the strong electron-withdrawing -CF₃ group .

- Density : The target compound’s density (1.341 g/cm³) suggests moderate molecular packing efficiency compared to simpler aryl analogues .

Biological Activity

5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a chloromethyl group and a methylthio-substituted phenyl moiety attached to the oxadiazole ring. This unique arrangement is believed to contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. In one study, oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A study highlighted that certain oxadiazole derivatives inhibited cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds with similar structures showed IC50 values ranging from 5 to 15 µM against human breast cancer cells .

Antimalarial Activity

Recent investigations into the antimalarial potential of oxadiazoles have revealed promising results. Compounds based on the oxadiazole scaffold exhibited selective activity against Plasmodium falciparum with IC50 values below 40 nM. This suggests that modifications in the oxadiazole structure can enhance antimalarial efficacy .

The mechanisms through which this compound exerts its biological effects are varied:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- DNA Interaction : The ability of oxadiazoles to intercalate into DNA may lead to increased cytotoxicity in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

Q & A

Q. Critical Parameters :

- Anhydrous conditions prevent hydrolysis of the chloromethyl group.

- Excess chloroacetyl chloride (>1.2 eq.) improves yield but may require rigorous quenching to avoid side products .

How is the structural integrity of this compound confirmed experimentally?

Basic Research Question

Structural validation relies on spectroscopic and analytical methods:

- 1H NMR : Chloromethyl protons resonate at δ 4.75–4.78 ppm (singlet, 2H), while aromatic protons from the 4-(methylthio)phenyl group appear as doublets at δ 7.30–8.04 ppm .

- 13C NMR : The oxadiazole ring carbons are observed at ~167–170 ppm (C-3) and ~175–178 ppm (C-5) .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 229 for 4-chlorophenyl analogs) confirm molecular weight .

Advanced Tip : X-ray crystallography can resolve conformational flexibility of the methylthio substituent, which impacts binding interactions .

What in vitro models are used to evaluate the biological activity of this compound, and how are data contradictions resolved?

Advanced Research Question

Primary Assays :

Q. Data Contradictions :

- Inconsistent activity across cancer cell lines (e.g., active in MX-1 tumors but inactive in others) may arise from differential expression of molecular targets like TIP47 (IGF II receptor binding protein) .

- Resolution : Validate target engagement via photoaffinity labeling or siRNA knockdown to confirm mechanism .

What structure-activity relationship (SAR) trends guide the optimization of 1,2,4-oxadiazole derivatives for anticancer activity?

Advanced Research Question

Key SAR insights from analogous compounds:

- 3-Phenyl Substitution : Replacing phenyl with pyridyl (e.g., 5-chloropyridin-2-yl) enhances potency (e.g., compound 4l in MX-1 models) .

- 5-Position Modifications : Bulky substituents (e.g., trifluoromethylphenoxy) improve metabolic stability but may reduce solubility .

- Chloromethyl Group : Essential for covalent binding to cysteine residues in targets like MAP kinase .

Q. Methodology :

How can computational tools like AutoDock4 predict the binding mode of this compound to kinase targets?

Advanced Research Question

Workflow :

Target Selection : Prioritize kinases implicated in apoptosis (e.g., MAPK, EGFR) based on gene ontology data .

Docking Setup :

- Flexible sidechains in the receptor binding site (e.g., ATP-binding pocket of MAPK).

- Grid spacing of 0.375 Å for precision .

Validation : Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with experimental IC50 values to refine models .

Limitations : Covalent binding mechanisms (via chloromethyl group) require specialized force fields not fully integrated into AutoDock4 .

What strategies mitigate toxicity while retaining pharmacological efficacy in preclinical studies?

Advanced Research Question

- Prodrug Design : Mask the chloromethyl group as a tert-butyl carbonate, which is cleaved by esterases in target tissues .

- Metabolic Profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) to guide structural tweaks .

- In Vivo Models : Use MX-1 xenografts to assess therapeutic index (e.g., compound 4l showed tumor inhibition at 50 mg/kg without hepatotoxicity) .

How is the molecular target TIP47 identified for structurally related oxadiazole derivatives?

Advanced Research Question

Experimental Pipeline :

Photoaffinity Labeling : Synthesize a biotinylated analog with a diazirine group. Incubate with cell lysates, UV-crosslink, and pull down with streptavidin beads .

Mass Spectrometry : Identify bound proteins (e.g., TIP47) via tryptic digest and LC-MS/MS .

Functional Validation : Knockdown TIP47 with CRISPR/Cas9; loss of compound efficacy confirms target relevance .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Advanced Research Question

Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.